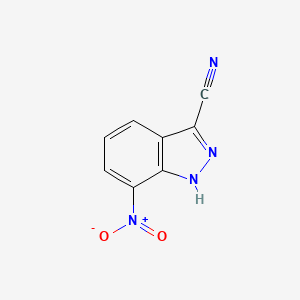
7-Nitro-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a nitro group at the 7-position and a cyano group at the 3-position makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazole-3-carbonitrile typically involves the nitration of 1H-indazole-3-carbonitrile. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer nitrating agents and solvents can be considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Cyclization: Catalysts like Lewis acids or bases.
Major Products Formed:
Reduction: 7-Amino-1H-indazole-3-carbonitrile.
Substitution: Various substituted indazole derivatives.
Cyclization: Polycyclic heterocycles.
Aplicaciones Científicas De Investigación
7-Nitro-1H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Nitro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Indazole-3-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-7-nitro-1H-indazole: Contains a bromine atom at the 3-position, which can enhance its inhibitory effects on certain enzymes.
7-Methoxy-1H-indazole-3-carbonitrile: Substitution with a methoxy group instead of a nitro group, leading to different biological activities.
Uniqueness: 7-Nitro-1H-indazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H4N4O2 |
|---|---|
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
7-nitro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-4-6-5-2-1-3-7(12(13)14)8(5)11-10-6/h1-3H,(H,10,11) |
Clave InChI |
BGESFNOSUWBTEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


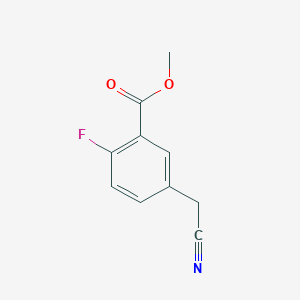
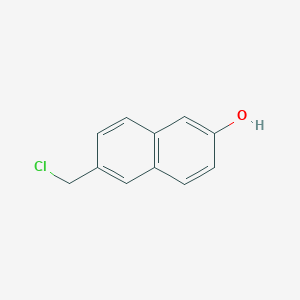
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
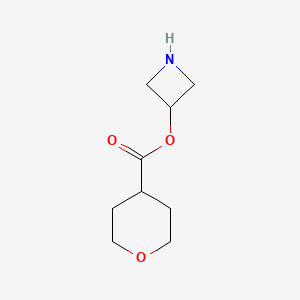
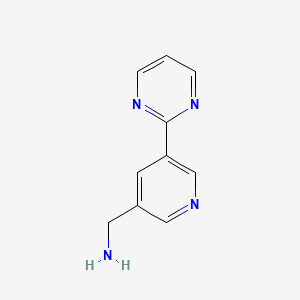
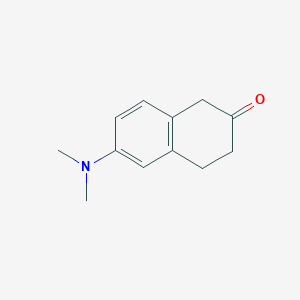
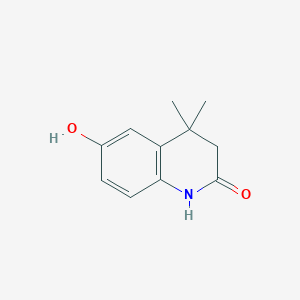
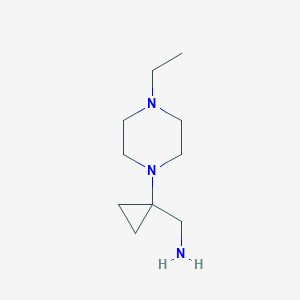
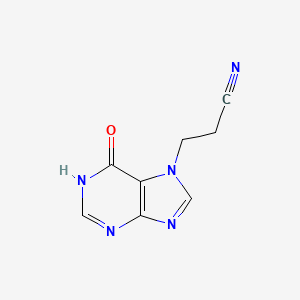

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
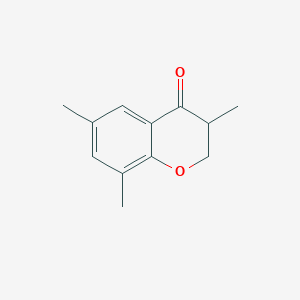
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

